3-Methylcinnamic acid

Vue d'ensemble

Description

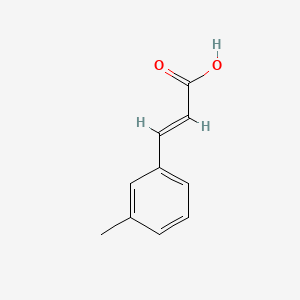

3-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the third position on the phenyl ring. This compound is known for its white crystalline appearance and is slightly soluble in water but freely soluble in organic solvents such as ethanol, ether, and benzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylcinnamic acid can be synthesized through the reaction of cinnamic acid with methylating agents such as methyl iodide. The process involves the formation of a methyl ester intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. The reaction conditions are optimized to ensure the selective methylation of cinnamic acid, followed by purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert it into saturated acids or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid, 3-Methylbenzaldehyde.

Reduction: 3-Methylphenylpropanoic acid, 3-Methylphenylpropanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

3-Methylcinnamic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research has shown its potential in developing antimicrobial, anticancer, and antioxidant agents.

Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals

Mécanisme D'action

The mechanism of action of 3-Methylcinnamic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Cinnamic acid: The parent compound, lacking the methyl group.

3-Methoxycinnamic acid: Contains a methoxy group instead of a methyl group.

4-Methylcinnamic acid: The methyl group is positioned at the fourth carbon on the phenyl ring.

Uniqueness: 3-Methylcinnamic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the third position can enhance its lipophilicity and alter its interaction with biological targets compared to other cinnamic acid derivatives .

Propriétés

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZINNAKNHHQBOS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044346 | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3029-79-6, 14473-89-3 | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHYLCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-methylcinnamic acid impact fungal cell walls, and what makes it potentially valuable in addressing antifungal tolerance?

A1: Research suggests that this compound, along with some of its derivatives, exhibits antifungal activity by interfering with the integrity of fungal cell walls. [] This mechanism is particularly interesting in the context of combating antifungal tolerance, a growing concern in medicine. Studies show that this compound can chemosensitize fungal cells, particularly Aspergillus fumigatus mutants with disrupted antioxidant MAPK pathways, to conventional antifungal agents like caspofungin and octyl gallate. [] This synergistic effect significantly reduces the minimum inhibitory concentrations of these drugs, potentially enhancing their effectiveness and mitigating the emergence of resistance. []

Q2: What makes this compound suitable for cocrystal formation, and what advantages does this offer in drug delivery?

A2: this compound has demonstrated the ability to form cocrystals with certain pharmaceutical compounds, as exemplified by its interaction with berberine. [] This capability stems from its ability to establish hydrogen bonds and π–π stacking interactions with suitable molecules. [] The formation of a cocrystal with berberine, specifically, has shown promising results in enhancing the drug's solubility and intestinal absorption. [] The cocrystal, compared to berberine hydrochloride, exhibited a significant increase in solubility in various solvents, including a 13.9-fold increase in water. [] Furthermore, the cocrystal demonstrated a remarkable improvement in intestinal absorption, with a 7.7-fold increase in apparent absorption and a 5.6-fold increase in absorption rate constant. [] These findings highlight the potential of using this compound in cocrystal formations to overcome the limitations of poorly soluble drugs, ultimately improving their bioavailability and therapeutic efficacy.

Q3: How is the structure of this compound confirmed, and what insights do these structural details offer for its applications?

A3: The molecular structure of this compound, particularly within the context of cocrystal formation, is elucidated through various spectroscopic and analytical techniques. Single crystal X-ray diffraction (SXRD) is instrumental in providing a detailed three-dimensional structure of the molecule and its interactions within the crystal lattice. [] In the case of the berberine-3-methylcinnamic acid cocrystal, SXRD analysis revealed that hydrogen bonds are crucial for the assembly of the cocrystal, forming a characteristic X-like one-dimensional unit. [] This understanding of the molecular arrangement and intermolecular forces at play is fundamental for predicting and explaining the physicochemical properties of the cocrystal, including its solubility, stability, and ultimately, its performance in drug delivery. [] Furthermore, techniques like powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) provide complementary information about the crystal structure, thermal behavior, and morphology of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate](/img/structure/B1225202.png)

![ethyl 2,4-dimethyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B1225207.png)

![4-Amino-3-(2-furanyl)thieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B1225210.png)

![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)

![N-[2,5-diethoxy-4-[[(2-methylpropylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225216.png)

![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1225217.png)

![3-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B1225218.png)

![2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)

![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)

![5-[(3-Hydroxypropylamino)methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1225228.png)

![2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]acetic acid](/img/structure/B1225229.png)

![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)